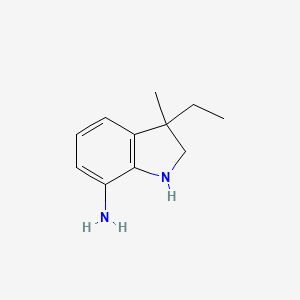

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-ethyl-3-methyl-1,2-dihydroindol-7-amine |

InChI |

InChI=1S/C11H16N2/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7,12H2,1-2H3 |

InChI Key |

BNYNNMHFCWDGKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC2=C1C=CC=C2N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and ketones or aldehydes under acidic conditions. For this compound, the starting materials would include an appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired ethyl and methyl groups. The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts .

Industrial production methods may involve optimizing the Fischer indole synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Electrophilic substitution reactions are common for indole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine and related indoline/indole derivatives:

Key Observations

Substituent Effects :

- Lipophilicity : The ethyl and methyl groups on this compound likely increase its LogP compared to the 3-methyl analog (1.083 vs. ~2.1), enhancing membrane permeability .

- Steric and Electronic Factors : Bulkier substituents (e.g., ethyl) at position 3 may hinder metabolic degradation but reduce solubility.

Amine Position: Amine placement at position 7 (vs. For example, 3-Methyl-2,3-dihydro-1H-indol-7-amine is prioritized in intermediates for CNS drugs, while 6-amine derivatives (e.g., ) are studied for stereochemical specificity .

Halogenation :

- Chlorination at position 3 () introduces electronegativity, improving binding to targets like kinases but increasing molecular weight and reducing solubility .

Research and Application Insights

- Pharmaceutical Relevance: Indoline amines are frequently explored for neuroactive properties.

- Synthetic Challenges : The dihydroindole core requires precise regioselective substitution. For example, stereospecific synthesis of (3S)-3-methyl-2,3-dihydro-1H-indol-6-amine () involves chiral catalysts or resolution techniques .

- Safety Profiles : Compounds like 3-Chloro-1H-indol-7-amine () highlight the need for toxicity assessments, as halogenated indoles may pose mutagenic risks .

Biological Activity

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, characterized by a bicyclic structure that includes a fused benzene and pyrrole ring. Its molecular formula is C12H14N2, and it features an ethyl and a methyl group at the 3-position of the indole structure, along with an amine group at the 7-position. This unique arrangement contributes significantly to its chemical properties and biological activities.

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving indole derivatives. The presence of the amine group allows for diverse chemical reactivity, enabling it to participate in nucleophilic substitutions and other transformations that enhance its biological potential.

Biological Activities

Research indicates that this compound exhibits a range of significant biological activities:

1. Antioxidant Activity

- The compound demonstrates strong antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

2. Antibacterial Activity

- In vitro studies have shown that this compound has antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective potency comparable to standard antibiotics .

3. Anticancer Potential

- Several studies have highlighted its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy .

4. Anti-inflammatory Effects

- Preliminary findings suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

1. Enzyme Inhibition

- The compound may inhibit key enzymes involved in inflammation and cancer progression, thereby modulating cellular pathways critical for disease development.

2. Receptor Binding

- Its structural features allow it to bind effectively to various receptors, influencing signaling pathways related to cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylindole | Methyl group at position 2 | Exhibits distinct aromatic properties |

| 5-Ethylindole | Ethyl group at position 5 | Shows different reactivity patterns |

| 1H-Indole | Basic indole structure | Serves as a precursor for many derivatives |

| 4-Methylindole | Methyl group at position 4 | Known for enhanced biological activity |

The unique positioning of ethyl and methyl groups in 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amines enhances its chemical reactivity and biological activity compared to other indoles.

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy of this compound:

Study on Anticancer Activity:

A study conducted on various cancer cell lines revealed that the compound exhibited significant antiproliferative effects. For instance:

- MCF-7 Cells: IC50 = 12.41 µM

This indicates a promising potential for development as an anticancer agent .

Antibacterial Efficacy:

Another research highlighted its antibacterial activity against MRSA strains:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.